molecular formula C12H13ClN2O2S B1390022 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride CAS No. 1095485-22-5

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride

Cat. No. B1390022
M. Wt: 284.76 g/mol
InChI Key: XISMALZYGLQSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is soluble in water and highly soluble in ethanol and acetone .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .

Safety And Hazards

Similar compounds are known to be toxic if swallowed and in contact with skin. They cause skin irritation and serious eye irritation .

Future Directions

Further optimization and mechanism studies on this chemotype are underway . The progress of medicinal chemistry begun in the eighteenth century in an enthusiastic environment. Many researchers attempted to synthesize and design pharmaceutical agents and bioactive compounds that require biological importance on living systems and the human body .

properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10;/h2-3,6-7H,1,4-5H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISMALZYGLQSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride
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4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride
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4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride
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4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride
Reactant of Route 6
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4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride

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